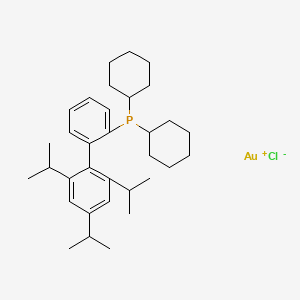

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride

説明

Key Structural Characteristics:

- Gold Coordination Sphere : Linear geometry with a P–Au–Cl bond angle of ~180°, typical of Au(I) complexes .

- Ligand Steric Profile : The triisopropylbiphenyl moiety creates a conical steric shield around the gold center, while the cyclohexyl groups enhance electron donation .

- Chloride Ligand : Labile, enabling abstraction by silver salts to generate catalytically active cationic species .

| Property | Value/Descriptor | Source |

|---|---|---|

| CAS Number | 854045-94-6 | |

| Molecular Formula | C₃₃H₄₉AuClP | |

| SMILES | Cl[Au].CC(C)c1cc(C(C)C)c(c(c1)C(C)C)-c2ccccc2P(C3CCCCC3)C4CCCCC4 | |

| InChI Key | AFVLNRJUCUDBHP-UHFFFAOYSA-M |

The ligand’s hemilabile biphenyl group allows partial coordination to the gold center, balancing stability and reactivity during catalytic cycles .

Historical Development in Organometallic Chemistry

The compound emerged from advancements in dialkylbiaryl phosphine ligand design , pioneered by Buchwald and others for palladium-catalyzed cross-couplings . Early gold catalysts, such as [AuCl(PPh₃)], suffered from low activity due to poor ligand electron-donating capacity and steric protection .

Key Milestones:

- 2000s : Introduction of JohnPhos and XPhos ligands for palladium, demonstrating superior performance in C–N and C–C couplings .

- 2010s : Adaptation of these ligands for gold catalysis. The XPhos AuCl complex (this compound) was found to accelerate protodeauration steps, a rate-limiting stage in gold-catalyzed reactions .

- 2014 : A landmark study demonstrated that replacing tert-butyl with cyclohexyl groups in the ligand backbone enhanced electron donation and steric bulk, enabling catalysis at parts-per-million loadings .

This ligand’s modular synthesis —achieved via a one-pot coupling of triisopropylbiphenylphosphine with cyclohexyl groups—facilitated widespread adoption in academia and industry .

Nomenclature and IUPAC Classification

The systematic IUPAC name, chloro[2-dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine]gold(I) , reflects its structural components:

- Parent Structure : Biphenyl (two benzene rings linked by a single bond).

- Substituents :

- Metal Center : Gold(I) coordinated to phosphorus and chloride.

Common Synonyms:

- XPhos AuCl : Reflects its association with the XPhos ligand family .

- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride : A descriptive variant of the IUPAC name .

The compound falls under the organogold compounds category in the IUPAC system, specifically phosphine-gold(I) halides (Class: MXPR₃, where M = Au, X = Cl, PR₃ = phosphine ligand) . Its classification underscores its role as a precursor to cationic gold catalysts upon chloride abstraction .

特性

IUPAC Name |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLNRJUCUDBHP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49AuClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride typically involves the reaction of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with a gold(I) chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .

化学反応の分析

Types of Reactions

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride undergoes various types of chemical reactions, including:

Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.

Reduction: The compound can be reduced back to gold(I) from gold(III).

Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene, under inert atmosphere conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .

科学的研究の応用

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride has a wide range of applications in scientific research:

作用機序

The mechanism by which 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride exerts its effects involves the coordination of the gold(I) center to various substrates. The bulky phosphine ligand provides steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic reactions. The gold(I) center can facilitate the formation and cleavage of chemical bonds, making it an effective catalyst in various transformations.

類似化合物との比較

Table 1: Key Properties of XPhos AuCl and Analogous Compounds

Key Observations :

- Steric Effects : BrettPhos AuCl incorporates methoxy groups on the biphenyl backbone, increasing electron density but reducing steric bulk compared to XPhos AuCl .

- Thermal Stability : XPhos AuCl’s higher melting point (243–250°C) versus Me₄-tert-butyl XPhos-AuCl (221–224°C) suggests superior thermal stability due to cyclohexyl groups .

- Counterion Impact : Replacing chloride with bis(trifluoromethanesulfonyl)imide (NTf₂⁻) in XPhos AuNTf₂ improves solubility in polar aprotic solvents (e.g., dichloromethane) and stabilizes cationic intermediates in catalysis .

Catalytic Performance

Table 2: Reactivity in Selected Reactions

Key Observations :

- XPhos AuCl excels in oxidative cyclizations due to its balanced steric and electronic profile, enabling carbene transfer without over-stabilizing intermediates .

- BrettPhos AuCl ’s methoxy groups enhance electron donation, favoring C–H activation in electron-poor substrates .

- XPhos AuNTf₂ ’s NTf₂⁻ counterion facilitates cationic gold species formation, critical for high TOF in cross-couplings .

生物活性

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride, commonly referred to as XPhos-AuCl, is a gold(I) complex that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. Its unique structure allows it to exhibit significant biological activity, making it a subject of interest for researchers exploring therapeutic applications.

- Molecular Formula : C₃₃H₄₉AuClP

- Molecular Weight : 709.14 g/mol

- CAS Number : 854045-94-6

- Appearance : White to almost white powder

The biological activity of XPhos-AuCl is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The gold(I) ion can form stable complexes with thiol groups in proteins, leading to alterations in protein function and potential induction of apoptosis in cancer cells.

Biological Activity

Research indicates that XPhos-AuCl exhibits several key biological activities:

-

Anticancer Activity :

- Studies have shown that gold(I) complexes can induce cytotoxic effects in various cancer cell lines. For instance, XPhos-AuCl has been reported to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis through the activation of caspases and the modulation of the mitochondrial pathway .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Studies

Several case studies provide insights into the biological effects of XPhos-AuCl:

- Case Study 1 : A study published in Angewandte Chemie reported that XPhos-AuCl exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. The study highlighted the compound's ability to induce apoptosis via mitochondrial dysfunction and caspase activation .

- Case Study 2 : Research conducted on the antimicrobial efficacy of XPhos-AuCl showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These findings suggest its potential as a therapeutic agent for treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Inhibits growth of S. aureus | |

| Neuroprotective | Protects against oxidative stress |

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via mitochondrial pathway |

| A549 | 20 | Caspase activation and ROS modulation |

Q & A

Q. How is 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride synthesized, and what are the critical reaction conditions?

The synthesis involves reacting 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) with dimethylsulfide gold(I) chloride under inert conditions. In a typical procedure, equimolar amounts of the ligand and gold precursor are combined in dry dichloromethane (DCM) under argon. The mixture is stirred for 2 hours at room temperature, protected from light. After partial solvent evaporation, hexane is added to precipitate the product, which is then isolated via filtration. Key parameters include strict exclusion of moisture/oxygen, use of anhydrous solvents, and controlled light exposure to prevent decomposition .

Q. What characterization methods are essential for confirming the structural integrity of this gold(I) complex?

Characterization relies on multinuclear NMR (¹H, ¹³C, ³¹P) to confirm ligand coordination and purity. For example, ³¹P-NMR typically shows a downfield shift (~30–40 ppm) upon gold coordination. Single-crystal X-ray diffraction (XRD) provides definitive structural data, revealing the linear geometry around Au(I) and steric bulk from the ligand. Elemental analysis validates stoichiometry, while GC or HPLC assesses purity (>98% for catalytic applications) .

Q. What safety precautions are critical when handling this compound?

The compound is a skin and eye irritant and may pose aquatic toxicity risks. Researchers must use nitrile gloves, safety goggles, and fume hoods. Avoid releasing the compound into the environment. Contaminated glassware should be rinsed with ethanol before water. Storage recommendations: airtight containers in the dark at <15°C .

Advanced Research Questions

Q. What mechanistic role does this gold complex play in cycloisomerization of diynes, and how is π-activation rationalized?

DFT studies indicate that the gold(I) center activates alkynes via π-coordination, lowering the energy barrier for cyclization. The bulky XPhos ligand stabilizes the gold-alkyne intermediate through steric shielding, preventing undesired side reactions. Computational data suggest that π-activation of the gold-alkynyl species is energetically favorable (by ~92 kJ/mol) compared to alternative pathways, aligning with experimental yields in forming fused γ-lactams .

Q. How can researchers address low yields or reproducibility issues in gold(I) chloride complex synthesis?

Common challenges include ligand degradation during reaction scaling and incomplete Au-Cl bond formation. Solutions:

Q. How does the steric profile of XPhos influence catalytic activity in cross-coupling reactions?

The triisopropylphenyl groups in XPhos create a rigid, electron-rich environment around Au(I), enhancing oxidative addition rates in aryl halide activation. Comparative studies with less bulky ligands (e.g., SPhos) show that XPhos improves turnover numbers in Pd-catalyzed Suzuki-Miyaura couplings by reducing catalyst poisoning. Steric bulk also suppresses β-hydride elimination in alkyl-Au intermediates, favoring reductive elimination .

Q. What strategies optimize enantioselective synthesis using this catalyst, particularly in indoline frameworks?

Enantioselectivity in tricyclic indoline synthesis (e.g., Scheme 1 in ) requires:

Q. How can discrepancies in catalytic performance between ligand batches be diagnostically resolved?

Batch variability often stems from residual solvents or ligand oxidation. Steps:

- Perform GC-MS to detect volatile impurities.

- Use ³¹P-NMR to identify oxidized phosphine species (e.g., phosphine oxide peaks at ~20 ppm).

- Recrystallize the ligand from hexane/ethyl acetate (9:1) before complexation.

- Validate Au complex purity via elemental analysis (C, H, Au, Cl within ±0.3% theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。